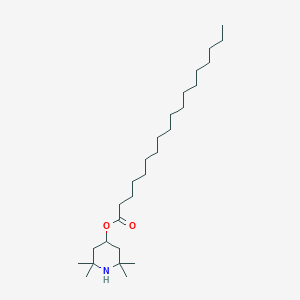

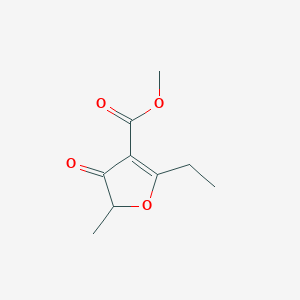

Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of furan derivatives, including Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate, involves complex chemical reactions that allow for the construction of the furan ring and the introduction of functional groups. A notable method includes the regio- and stereoselective synthesis using a three-component domino reaction, generating C-O, C-C, and C=C bonds through a sequence of Michael addition and intramolecular cyclisation (Harikrishnan et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of furan derivatives reveals insights into the spatial arrangement of atoms, electronic configuration, and stereochemistry. The structure of these compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. The absolute configuration and specific rotation of such molecules have been extensively studied, providing essential information for their application in asymmetric synthesis (Coriani et al., 2009).

Chemical Reactions and Properties

Furan derivatives, including Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate, participate in a variety of chemical reactions. These reactions include transformations through nucleophilic addition, cycloadditions, and electrophilic substitutions, influenced by the furan ring's reactivity and the substituents' electronic effects. The reactions of these compounds with alcohols, under catalytic conditions, to yield carboxylic acid derivatives highlight the versatility and reactivity of the furan core (Ivanov et al., 2018).

Aplicaciones Científicas De Investigación

Valorization of Biomass

- Biphasic Dehydration of Sugars to Furan Derivatives : A review highlighted the importance of selecting appropriate solvents in green chemistry for the biphasic dehydration of sugars to 5-hydroxymethylfurfural (5-HMF) and furfural. These compounds serve as building blocks for various chemicals and fuels, derived from lignocellulosic biomass. The COnductor-like Screening MOdel for Real Solvents (COSMO-RS) and solvent selection guides are tools used for the rational selection of solvents to optimize the production process while minimizing environmental and health impacts (Esteban, Vorholt, & Leitner, 2020).

Production of Polymers and Fuels

- Conversion of Plant Biomass to Furan Derivatives : Furan derivatives like 5-HMF, obtained from plant biomass, are envisioned as sustainable alternatives to non-renewable hydrocarbon sources for the chemical industry. This review discusses the synthesis of HMF from hexose carbohydrates and lignocellulose and its applications in producing various monomers, polymers, fuels, and other chemicals. The paper emphasizes the potential for significant expansion in the use of HMF and its derivatives in the 21st-century chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).

Synthesis and Application of Xylan Derivatives

- Xylan Derivatives for Biopolymer Applications : The chemical modification of xylan to produce ethers and esters with specific properties is explored. This research outlines the synthesis of novel xylan esters through the conversion of hemicellulose with various acids and activating agents, highlighting the potential of xylan derivatives in forming nanoparticles for drug delivery and as additives for paper strength, flocculation aids, and antimicrobial agents (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, play a significant role in cell biology and have been used for the treatment of various disorders .

Mode of Action

It is known that similar compounds interact with their targets and cause changes in cellular processes .

Biochemical Pathways

Similar compounds are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The compound’s predicted boiling point is 2689±390 °C, and its predicted density is 1146±006 g/cm3 .

Result of Action

Similar compounds have been shown to upregulate bax and downregulate bcl-2 in a concentration-dependent manner .

Propiedades

IUPAC Name |

methyl 2-ethyl-5-methyl-4-oxofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-4-6-7(9(11)12-3)8(10)5(2)13-6/h5H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFRVBXZWXNWNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)C(O1)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384125 |

Source

|

| Record name | Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate | |

CAS RN |

175277-78-8 |

Source

|

| Record name | Methyl 2-ethyl-4,5-dihydro-5-methyl-4-oxo-3-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B65642.png)

![N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide](/img/structure/B65654.png)

![2-[(4-Methylphenyl)thio]nicotinamide](/img/structure/B65663.png)